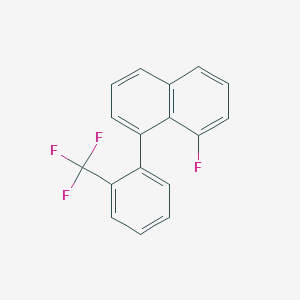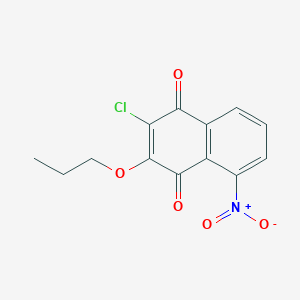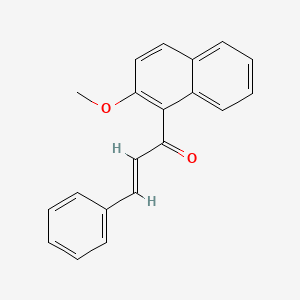
1-Cyclopropyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one is a synthetic compound that belongs to the quinolone class of molecules. These compounds are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to a suitable precursor.
Quinoline Formation: Construction of the quinoline core through cyclization reactions.
Piperazine Substitution: Introduction of the 4-methylpiperazin-1-yl group via nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
化学反应分析
Types of Reactions: 1-Cyclopropyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Halogenated quinoline derivatives.
科学研究应用
1-Cyclopropyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Cyclopropyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one involves interaction with specific molecular targets and pathways:
Molecular Targets: DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.
Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA processes, resulting in antibacterial and anticancer effects.
相似化合物的比较
1-Cyclopropyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one can be compared with other quinolone derivatives:
Similar Compounds: Ciprofloxacin, Levofloxacin, Moxifloxacin.
Uniqueness: The presence of the cyclopropyl and 4-methylpiperazin-1-yl groups imparts unique biological activities and pharmacokinetic properties.
属性
CAS 编号 |
143437-64-3 |
|---|---|
分子式 |
C17H21N3O |
分子量 |
283.37 g/mol |
IUPAC 名称 |
1-cyclopropyl-7-(4-methylpiperazin-1-yl)quinolin-4-one |
InChI |
InChI=1S/C17H21N3O/c1-18-8-10-19(11-9-18)14-4-5-15-16(12-14)20(13-2-3-13)7-6-17(15)21/h4-7,12-13H,2-3,8-11H2,1H3 |
InChI 键 |
FFMDXCMOXDXDRV-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)C(=O)C=CN3C4CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-](/img/structure/B11839951.png)
![2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid](/img/structure/B11839956.png)

![(1S)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11839960.png)


![[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid](/img/structure/B11839989.png)


![N'-{[(Ethenyloxy)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840019.png)



